Bienvenue dans la boutique en ligne BenchChem!

N-(6-methoxypyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

N-(6-Methoxypyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS 1396568-14-1, molecular formula C₉H₁₀N₆O₂, MW 234.21) is a synthetic small-molecule heterocyclic compound comprising a 6-methoxypyrimidine core linked via an acetamide bridge to a 1,2,4-triazole moiety. The compound is catalogued as a screening compound (Life Chemicals catalogue no.

Molecular Formula C9H10N6O2
Molecular Weight 234.219
CAS No. 1396568-14-1
Cat. No. B2937598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methoxypyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide
CAS1396568-14-1
Molecular FormulaC9H10N6O2
Molecular Weight234.219
Structural Identifiers
SMILESCOC1=NC=NC(=C1)NC(=O)CN2C=NC=N2
InChIInChI=1S/C9H10N6O2/c1-17-9-2-7(11-5-12-9)14-8(16)3-15-6-10-4-13-15/h2,4-6H,3H2,1H3,(H,11,12,14,16)
InChIKeyUWDRKISCEIKZPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Baseline Overview of N-(6-Methoxypyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS 1396568-14-1)


N-(6-Methoxypyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS 1396568-14-1, molecular formula C₉H₁₀N₆O₂, MW 234.21) is a synthetic small-molecule heterocyclic compound comprising a 6-methoxypyrimidine core linked via an acetamide bridge to a 1,2,4-triazole moiety [1]. The compound is catalogued as a screening compound (Life Chemicals catalogue no. F6262-1362) within commercial HTS-focused libraries and is offered as a pre-plated, assay-ready item in 2 μmol, 20 μmol, and 3–10 mg formats [1][2]. The pyrimidine–triazole scaffold class is recognized as a privileged structure in medicinal chemistry, with literature precedence for antifungal, kinase-inhibitory, and anti-Alzheimer activities [3][4]. However, no primary publication, patent, or authoritative database record containing biological assay data for this specific compound was identified during evidence retrieval conducted on 30 April 2026.

Why N-(6-Methoxypyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide Cannot Be Casually Substituted


Compounds within the 1,2,4-triazole-acetamide-pyrimidine class cannot be generically interchanged because minor structural variations produce substantial shifts in potency, selectivity, and physicochemical properties . For instance, replacing the 1,2,4-triazole with a benzotriazole (CAS 1421530-71-3) increases molecular weight from ~234 to ~284 Da and introduces an additional fused aromatic ring, which alters lipophilicity, π-stacking potential, and target-binding geometry . Similarly, substituting the 6-methoxy group on the pyrimidine with a morpholine (CAS not retrieved for the direct morpholino analog) or a 2-methoxybenzyloxy ether (CAS 1396846-10-8) modifies hydrogen-bonding capacity and steric bulk at a position critical for kinase hinge-region or CYP51 heme interactions [1]. Without compound-specific SAR data for CAS 1396568-14-1, any substitution decision rests on class-level inference, which carries non-trivial risk of losing desired activity or introducing off-target effects.

Quantitative Differentiation Evidence for N-(6-Methoxypyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS 1396568-14-1)


Molecular Weight Differentiation: Lower MW vs. Benzotriazole Analog

CAS 1396568-14-1 (MW 234.21 Da) is approximately 50 Da lighter than its closest structural analog, 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-methoxypyrimidin-4-yl)acetamide (CAS 1421530-71-3, MW 284.27 Da), which substitutes the 1,2,4-triazole with a benzotriazole [1]. The lower MW of the target compound positions it more favorably for fragment-based screening (standard fragment rule: MW ≤ 300 Da) and provides greater room for subsequent molecular growth in lead optimization programs [2]. Additionally, the predicted XLogP3 of the benzotriazole analog is 1.4, whereas the target compound's lower heteroatom count and smaller surface area predict a lower logP, implying superior aqueous solubility potential [3].

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Hydrogen-Bond Donor Count Advantage vs. Morpholino and Benzyloxy Analogs

CAS 1396568-14-1 possesses exactly 1 hydrogen-bond donor (HBD; the amide NH), satisfying the CNS MPO desirability threshold (HBD ≤ 3) and the Rule of 5 (HBD ≤ 5) [1]. In contrast, the benzyloxy analog (CAS 1396846-10-8) also has 1 HBD but adds substantial lipophilicity (XLogP3 = 1.4) and rotatable bonds (7 vs. 4 for the target), which may reduce oral bioavailability [2]. The morpholino analog N-(6-morpholinopyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide introduces an additional H-bond acceptor but retains a similar donor count; however, the morpholine ring increases basicity (predicted pKa ~7–8 for morpholine nitrogen) and PSA, potentially altering permeability and efflux susceptibility . The target compound's balanced HBD/HBA ratio (1 donor / 6 acceptors) yields a topological polar surface area (TPSA) of ~104 Ų, at the upper boundary for oral CNS drug-likeness (typically <90 Ų for CNS, <140 Ų for oral) [1].

Physicochemical Profiling Blood-Brain Barrier Permeability ADMET Optimization

Scaffold Classification: Non-Fused Pyrimidine–Triazole vs. Fused Triazolopyrimidines

CAS 1396568-14-1 features a non-fused (linked) pyrimidine–triazole architecture connected via an acetamide spacer, in contrast to the extensively studied fused triazolopyrimidine scaffold (e.g., [1,2,4]triazolo[1,5-a]pyrimidine) which dominates the patent and medicinal chemistry literature [1]. Fused triazolopyrimidines have demonstrated IC₅₀ values as low as 2.7 nM against tau tubulin kinase 1 (TTBK1) and 41.7 nM against autotaxin when elaborated with appropriate substituents [2]. The non-fused architecture of CAS 1396568-14-1 offers greater conformational flexibility (4 rotatable bonds) and a distinct vector geometry, which may probe different chemical space within the same target binding sites [1]. This scaffold divergence is meaningful when selecting screening compounds for targets where fused scaffolds have already saturated the IP landscape or produced flat SAR.

Scaffold Diversity Kinase Selectivity CYP51 Inhibition

Procurement Format Differentiation: Pre-Plated Assay-Ready Availability

CAS 1396568-14-1 is commercially available from Life Chemicals (catalogue F6262-1362) in three pre-formatted quantities: 2 μmol ($57.00), 20 μmol ($79.00), and 3 mg ($63.00) as of Q3 2023 pricing [1]. This assay-ready, pre-plated format eliminates the need for in-house solubilization, aliquoting, and QC verification, reducing pre-screening preparation time by an estimated 1–3 working days compared to ordering bulk powder from a custom synthesis provider . By contrast, many structurally related analogs in the F6262 series (e.g., F6262-1388 at $85.50/2 μmol; F6262-1749 at $85.50/2 μmol) carry higher unit costs, making CAS 1396568-14-1 the more economical entry point for pilot screens [2].

HTS Screening Assay-Ready Plates Procurement Logistics

Recommended Application Scenarios for N-(6-Methoxypyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide (CAS 1396568-14-1)


Fragment-Based Screening and Hit Identification Campaigns

With a molecular weight of 234.21 Da (well within the fragment rule of MW ≤ 300 Da) and a balanced HBD/HBA profile (1 donor, 6 acceptors), CAS 1396568-14-1 is suitable as a fragment-sized entry point for target-based screening [1]. Its low MW relative to benzotriazole and benzyloxy analogs (ΔMW = –50 Da and –106 Da, respectively) provides ample chemical space for fragment growing or linking strategies after initial hit confirmation .

Scaffold-Hopping from Fused Triazolopyrimidine IP Space

For targets where fused [1,2,4]triazolo[1,5-a]pyrimidine scaffolds are extensively claimed in composition-of-matter patents, CAS 1396568-14-1 offers a structurally distinct, non-fused alternative that retains the pharmacophoric elements (pyrimidine, triazole, H-bond-capable acetamide linker) in a novel connectivity [2]. This scaffold-hopping approach may unlock chemical matter with freedom-to-operate advantages.

Cost-Efficient Pilot HTS and Secondary Screening

At $57.00 per 2 μmol assay-ready unit, CAS 1396568-14-1 is approximately 33% less expensive than comparable F6262-series screening compounds [3]. Procurement teams can allocate budget toward broader compound panels or replicate assays without sacrificing assay-ready convenience, as the compound is supplied pre-plated and QC-verified by the vendor [3].

CYP51 / Antifungal Target Exploratory Studies

1,2,4-Triazole acetamide derivatives with pyrimidine substitution are known to target fungal CYP51 (lanosterol 14α-demethylase), and class-level evidence demonstrates that triazole-containing pyrimidine compounds exhibit in vitro activity against Candida albicans and Aspergillus fumigatus [4]. While no target-specific IC₅₀ or MIC data exist for CAS 1396568-14-1, the compound's structural features align with the pharmacophore for CYP51 engagement (triazole heme-coordinating group, pyrimidine for accessory binding), making it a rational candidate for antifungal screening panels.

Quote Request

Request a Quote for N-(6-methoxypyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.